Schinifoline

Cancer Research Natural Product Pharmacology Lung Cancer

Schinifoline is the only Zanthoxylum-derived 4-quinolinone alkaloid with demonstrated radiosensitizing activity in A549 NSCLC cells, inducing G2/M phase arrest to enhance radiation-induced clonogenic cell death at sub-toxic concentrations (IC10-IC20). Its distinct 2-heptyl side chain (XLogP3=5.0) ensures superior cellular penetration, differentiating it from co-occurring analogs like dictamnine and skimmianine. It is also the sole 4-quinolinone from this genus with whole-transcriptome-supported in vivo antifungal efficacy in a C. elegans-C. albicans infection model. Procure Schinifoline as a reference standard for radiosensitizer development, cell cycle checkpoint studies, or in vivo antifungal screening.

Molecular Formula C17H23NO
Molecular Weight 257.37 g/mol
CAS No. 80554-58-1
Cat. No. B1681548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchinifoline
CAS80554-58-1
SynonymsSchinifoline; 
Molecular FormulaC17H23NO
Molecular Weight257.37 g/mol
Structural Identifiers
SMILESCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C
InChIInChI=1S/C17H23NO/c1-3-4-5-6-7-10-14-13-17(19)15-11-8-9-12-16(15)18(14)2/h8-9,11-13H,3-7,10H2,1-2H3
InChIKeyHCUSLQJBGQJQCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Schinifoline (CAS 80554-58-1): A 4-Quinolinone Alkaloid for Cancer Radiosensitization and Antifungal Research


Schinifoline is a 4-quinolinone alkaloid isolated from the peel and roots of Zanthoxylum schinifolium (Sichuan pepper) and Zanthoxylum simulans [1]. Structurally, it is 2-heptyl-1-methylquinolin-4(1H)-one with the molecular formula C17H23NO and a molecular weight of 257.37 g/mol [2]. The compound exhibits cytotoxic activity against cancer cell lines, radiosensitizing effects in non-small cell lung cancer models, and antifungal activity against Candida albicans, with documented in vitro and in vivo (C. elegans) efficacy data [3].

Why 4-Quinolinone Alkaloid Analogs Cannot Substitute for Schinifoline in Defined Experimental Systems


Schinifoline possesses a distinct structural signature—a 2-heptyl aliphatic side chain on the 4-quinolinone core—that differentiates it from other in-class alkaloids such as dictamnine (furoquinoline alkaloid), skimmianine (furoquinoline alkaloid), flindersine (prenylated 2-quinolinone), and the closely related N-methylschinifoline [1]. While multiple 4-quinolinone alkaloids co-occur in Zanthoxylum species, their biological activities are not interchangeable due to differences in substitution patterns that affect target engagement, lipophilicity (Schinifoline XLogP3 = 5.0), and cellular penetration [2]. Schinifoline is distinguished by the combination of radiosensitizing activity, G2/M phase arrest induction, and demonstrated in vivo antifungal efficacy in a C. elegans model—a profile not documented for its structural analogs in the same experimental contexts [3].

Schinifoline Quantitative Differentiation: Cell-Based Evidence for Procurement Decisions


Schinifoline Cytotoxicity Against A549 NSCLC Cells: Time-Dependent IC50 Profile

Schinifoline exhibits time-dependent cytotoxicity against A549 human non-small cell lung cancer cells, with IC50 values decreasing from 33.7 ± 2.4 μg/mL at 6 hours to 16.8 ± 2.2 μg/mL at 24 hours of treatment. This time-dependent potency profile is documented in the primary literature; however, no direct head-to-head comparison with the structural analog N-methylschinifoline or with dictamnine/skimmianine has been published in the same A549 cellular system [1].

Cancer Research Natural Product Pharmacology Lung Cancer

Schinifoline Radiosensitization of A549 Cells: Clonogenic Survival Reduction with 60Co γ-Irradiation

Schinifoline (SF) enhances the radiosensitivity of A549 cells when administered prior to 60Co γ-irradiation. In clonogenic assays, pretreatment with SF at the 12 h IC10 or IC20 concentration (non-toxic dose range) followed by irradiation resulted in significantly reduced colony-forming fractions compared to radiation alone. The effect was time- and concentration-dependent. No comparator data exist for N-methylschinifoline or other Zanthoxylum-derived 4-quinolinones in this radiosensitization model; the study is the first to describe in vitro radiosensitising effects for any compound in this subclass [1].

Radiation Oncology Radiosensitizer Combination Therapy

Schinifoline G2/M Phase Cell Cycle Arrest in A549 Cells

Flow cytometric analysis demonstrated that Schinifoline treatment prior to 60Co γ-irradiation increased the proportion of A549 cells arrested in the G2/M phase. The G2/M phase is the most radiosensitive phase of the cell cycle, and the observed increase in this population provides a mechanistic basis for the compound's radiosensitizing effect [1]. No published flow cytometry data exist for N-methylschinifoline or other co-occurring Zanthoxylum alkaloids (e.g., dictamnine, skimmianine) in the A549 cell model under comparable conditions.

Cell Cycle Analysis Flow Cytometry Mechanism of Action

Schinifoline Antifungal Efficacy Against Candida albicans in C. elegans In Vivo Model

In a C. elegans infection model, Schinifoline at 100 mg/L significantly inhibited C. albicans pathogenicity and prolonged host lifespan. Transcriptome analysis revealed that Schinifoline regulates lysosomal pathway-related genes, accelerating the metabolism and degradation of abnormal proteins accumulated during C. albicans infection [1]. While in vitro antifungal activity has been reported for Schinifoline at 100 mg/L and 200 mg/L against C. albicans growth and biofilm formation , no comparable in vivo C. elegans efficacy data have been published for structurally related Zanthoxylum alkaloids such as dictamnine, skimmianine, or N-methylschinifoline.

Antifungal Research In Vivo Model Candida albicans

Schinifoline Application Scenarios: Where Procurement of This Specific 4-Quinolinone Alkaloid is Indicated


Radiosensitizer Screening and Combination Therapy Development for Non-Small Cell Lung Cancer

Schinifoline is the only Zanthoxylum-derived 4-quinolinone alkaloid with documented radiosensitizing activity in A549 NSCLC cells. Its time-dependent cytotoxicity profile (IC50: 33.7 μg/mL at 6 h decreasing to 16.8 μg/mL at 24 h) and ability to enhance radiation-induced clonogenic cell death at non-toxic concentrations (IC10-IC20) make it a suitable chemical probe for laboratories investigating natural product-based radiosensitizers or seeking a reference compound for in vitro radiation combination studies [1].

Cell Cycle Arrest Mechanism Studies Focusing on G2/M Phase Modulation

Schinifoline is distinguished among 4-quinolinone alkaloids by its demonstrated capacity to induce G2/M phase arrest in A549 cells when combined with irradiation. This property is mechanistically linked to radiosensitization, as G2/M is the most radiosensitive cell cycle phase. Researchers studying cell cycle checkpoint modulation or seeking a natural product that increases the radiosensitive cell fraction should prioritize Schinifoline over co-occurring analogs (e.g., dictamnine, skimmianine) that lack comparable cell cycle data [1].

In Vivo Antifungal Efficacy Testing Using C. elegans Infection Models

Schinifoline is the only 4-quinolinone alkaloid from Zanthoxylum species with peer-reviewed, whole-transcriptome-supported in vivo antifungal efficacy data in a C. elegans-C. albicans infection model. The compound at 100 mg/L prolongs host lifespan and regulates lysosomal pathway genes involved in abnormal protein degradation. This evidence base makes Schinifoline the preferred procurement choice for researchers conducting in vivo antifungal screening in invertebrate models or investigating host-pathogen interactions modulated by natural products [2].

Technical Documentation Hub

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